Benzoylpyrazole

概要

説明

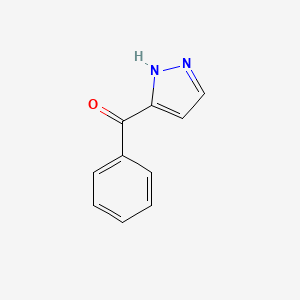

Benzoylpyrazole is a compound that belongs to the class of organic compounds known as pyrazoles. These are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms. This compound derivatives have garnered significant attention due to their diverse biological and pharmacological activities, including herbicidal properties .

準備方法

Synthetic Routes and Reaction Conditions: Benzoylpyrazole compounds can be synthesized through various methods. One common approach involves the reaction of 1,3-diphenylpropane-1,3-dione with dimethylformamide dimethylacetal. This reaction typically occurs under mild conditions and yields this compound derivatives . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which reacts with terminal alkynes to form pyrazoles .

Industrial Production Methods: Industrial production of this compound compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, cyclization, and purification to obtain the desired this compound derivatives .

化学反応の分析

Types of Reactions: Benzoylpyrazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the benzoyl group or the pyrazole ring, leading to different products.

Substitution: Substitution reactions, such as N-arylation, can introduce various substituents onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Bromine or other oxidizing agents can be used under controlled conditions.

Reduction: Hydrogen gas in the presence of a catalyst like palladium can be employed.

Substitution: Aryl halides and copper powder are commonly used in N-arylation reactions.

Major Products Formed: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties .

科学的研究の応用

Herbicidal Applications

Benzoylpyrazole compounds, particularly those that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), have been developed as effective herbicides. This mode of action disrupts the biosynthesis of carotenoids in plants, leading to bleaching and eventual death of the target weeds.

Case Studies and Research Findings

- Tolpyralate : A notable this compound herbicide, tolpyralate has been shown to provide residual control of glyphosate-resistant Canada fleabane in corn. Field trials demonstrated that combinations of tolpyralate with atrazine effectively controlled various weed species, achieving up to 97% control rates under specific conditions . This highlights its efficacy compared to other herbicides in the same category.

- Synthesis and Activity : A series of novel pyrazole derivatives were synthesized and evaluated for their herbicidal activity. Compounds such as 5n and 5o exhibited superior herbicidal effects against barnyard grass when tested at low dosages, outperforming existing commercial products like pyrazoxyfen . These findings suggest that further development of this compound derivatives could lead to more effective weed management solutions.

- Structure-Activity Relationships : Research has established early structure-activity relationships for this compound herbicides, indicating that modifications in chemical structure can significantly enhance herbicidal efficacy. For instance, the presence of specific substituents on the pyrazole ring has been linked to improved activity against target weed species .

Pharmaceutical Applications

Beyond agricultural uses, this compound compounds are being investigated for their potential therapeutic effects. Their biological activity includes anti-inflammatory and anticancer properties.

Potential Therapeutic Insights

- Cancer Treatment : this compound derivatives have shown promise as inhibitors of p38 mitogen-activated protein kinase (MAPK), a target for cancer therapies. This pathway is involved in cellular responses to stress and inflammation, making it a critical focus for developing anticancer drugs .

- Enzyme Inhibition : The ability of benzoylpyrazoles to inhibit specific enzymes involved in metabolic pathways suggests potential applications in treating metabolic disorders. For example, their role as inhibitors of HPPD not only positions them as herbicides but also opens avenues for exploring their effects on similar pathways in human health .

Summary Table of Applications

作用機序

The mechanism of action of benzoylpyrazole involves its interaction with specific molecular targets. For instance, this compound derivatives can inhibit human neutrophil elastase by binding to the enzyme’s active site, thereby preventing its activity . Additionally, this compound compounds can inhibit 4-hydroxyphenylpyruvate dioxygenase, leading to the disruption of essential metabolic pathways in plants .

類似化合物との比較

Pyrazole: A basic structure similar to benzoylpyrazole but without the benzoyl group.

Isoxazole: Another five-membered ring compound with similar biological activities.

Triketone: A class of compounds with herbicidal properties similar to this compound.

Uniqueness: this compound stands out due to its unique combination of a benzoyl group and a pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a potent herbicide and enzyme inhibitor makes it a valuable compound in various fields of research and industry .

生物活性

Benzoylpyrazole is a compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Overview of this compound

This compound belongs to the pyrazole class of compounds, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazoles have been recognized for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound specifically has been investigated for its role in inhibiting various biological pathways, particularly those related to kinase activity.

Key Biological Activities

-

Kinase Inhibition

- This compound derivatives have shown promise as inhibitors of receptor-interacting protein 1 (RIP1) kinase, which plays a critical role in necroptosis—a form of programmed cell death. A notable study synthesized several derivatives and identified compound 4b as a potent inhibitor with a dissociation constant (Kd) of 0.078 μM and an effective concentration (EC50) of 0.160 μM in cell necroptosis assays .

- Antimicrobial Properties

-

Anticancer Activity

- This compound derivatives have been evaluated for their anticancer potential. For instance, compounds synthesized for testing against HepG2 and Jurkat cancer cell lines showed significant inhibition compared to established chemotherapeutics like cisplatin . The structure-activity relationship (SAR) analysis indicated that modifications in the benzoyl group could enhance anticancer efficacy.

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Activity Type | Target/Organism | IC50/Kd (μM) | Reference |

|---|---|---|---|---|

| Compound 4b | RIP1 Kinase Inhibition | Necroptosis Assay | 0.160 | |

| Compound 4c | Antimicrobial | E. coli | 40 | |

| Compound 4d | Anticancer | HepG2 Cancer Cells | Significant |

Case Studies

Case Study 1: RIP1 Kinase Inhibition

A study focused on the synthesis and evaluation of this compound derivatives revealed that compound 4b significantly inhibited RIP1 kinase activity, which is crucial in preventing adverse cardiac remodeling after ischemia-reperfusion injury. The study highlighted the potential therapeutic applications of these compounds in cardiac diseases .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against various pathogens. The results indicated that certain derivatives exhibited comparable or superior activity to standard antibiotics, suggesting their potential as alternative therapeutic agents for treating infections .

Research Findings

Recent advancements in drug discovery have underscored the importance of pyrazole derivatives in medicinal chemistry. A systematic review noted that this compound and its analogs are emerging as privileged scaffolds due to their diverse biological activities and potential applications in treating various diseases, including cancer and infectious diseases .

The ongoing research into the structure-activity relationships of this compound compounds continues to reveal new insights into their mechanisms of action and therapeutic potentials.

特性

IUPAC Name |

phenyl(1H-pyrazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10(9-6-7-11-12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMQWGLCXYHTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286771 | |

| Record name | benzoylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19854-92-3 | |

| Record name | 19854-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzoylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。